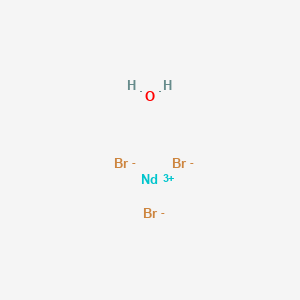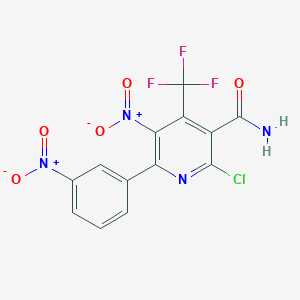
Neodymium(III) bromide hydrate
Overview
Description
Neodymium(III) bromide hydrate is an inorganic salt of bromine and neodymium . It is an off-white to pale green solid at room temperature . The chemical formula is NdBr3 · xH20 .
Molecular Structure Analysis
Neodymium(III) bromide adopts the plutonium(III) bromide crystal structure . The neodymium ions are 8-coordinate and adopt a bicapped trigonal prismatic geometry . The neodymium–bromine bond lengths are 3.07 Å and 3.09 Å .Chemical Reactions Analysis
The direct reaction of neodymium with bromine can create neodymium(III) bromide: 2Nd + 3Br2 → 2NdBr3 . In the presence of carbon, neodymium(III) oxide reacts with carbon tetrabromide to produce neodymium(III) bromide .Physical And Chemical Properties Analysis
This compound has a density of 5.3 g/mL at 25 °C . The molecular weight on an anhydrous basis is 383.95 .Scientific Research Applications
Bromo Complexation and Solvation Structure
Neodymium(III) bromide hydrate has been studied for its bromo complexation and solvation structure, particularly in solvent mixtures like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA). Research has shown that different solvent mixtures lead to the formation of distinct types of bromo complexes with neodymium(III), indicating its versatile behavior in various chemical environments (Ishiguro et al., 1999).
Ionic Liquids as Solvents
Neodymium(III) bromide has been explored as a solvent in ionic liquids for near-infrared emitting lanthanide complexes. These studies highlight the potential of neodymium(III) bromide in advanced optical applications due to its ability to emit near-infrared luminescence (Driesen et al., 2004).
Optimization of Synthesis Parameters
Research has also focused on optimizing the synthesis parameters for neodymium(III) bromide. This includes studying the effects of various synthesis conditions like temperature, contact time, and stoichiometry, which significantly impact the yield and quality of the synthesized compound (Bounouri et al., 2017).
Hydration Studies
The hydration characteristics of neodymium(III) ions have been analyzed in solutions, providing insights into its behavior in aqueous environments. This research is crucial for understanding the chemical properties of neodymium(III) bromide in various applications (Narten & Hahn, 1983).
Polymerization Catalyst
Neodymium(III) bromide complexes have been studied as catalysts in butadiene polymerization. These studies explore the catalytic efficiency and the impact of different ligands on the polymerization process, showcasing the compound's potential in industrial polymer production (Gallazzi et al., 1988).
Electrochemical Applications
The electrochemical behavior of neodymium(III) bromide has been investigated, particularly in molten salt electrolytes. This research is significant for its applications in metal recovery and recycling, as well as in developing advanced battery technologies (Vandarkuzhali et al., 2014).
Synergistic Extraction
Studies have also been conducted on the synergistic extraction of neodymium ions, highlighting the efficiency of extraction techniques in separating neodymium from low-concentration sources. This is crucial for the sustainable and economical recovery of neodymium, especially from electronic waste (Kittisupakorn et al., 2018).
Safety and Hazards
Neodymium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
It’s primarily used in scientific research and industrial applications .
Mode of Action
It’s known that the compound can react with other elements or compounds under certain conditions . For example, the direct reaction of neodymium with bromine can create neodymium(III) bromide .
Biochemical Pathways
Its interactions are more likely to be physical or chemical rather than biological .
Pharmacokinetics
Its metabolism and excretion would also differ significantly from typical drugs or bioactive molecules .
Result of Action
The results of Neodymium(III) bromide hydrate’s action are highly dependent on the specific conditions and reactions it’s involved in. In general, it can participate in reactions to form new compounds or materials .
properties
IUPAC Name |
neodymium(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29843-90-1 | |
| Record name | Neodymium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)
![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)
![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)

![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)
![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)

